Ammonium barbiturate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium barbiturate, a barbiturate derivative, is a compound of interest in clinical toxicology due to its role in treating acute barbiturate intoxication. Specifically, anion exchange resins have been employed to remove 80% of the ammonium ion per blood transit, demonstrating its utility in managing barbiturate overdose . Its mechanism may involve chelation or ion exchange, akin to barbiturate interactions with metalloenzymes or metal ions (e.g., Fe³⁺, Zn²⁺) observed in other studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium barbiturate can be synthesized through gas-solid reactions between barbituric acid and ammonia. The reaction involves exposing barbituric acid to ammonia gas, leading to the formation of this compound crystals . The reaction conditions typically include maintaining a controlled temperature and pressure to ensure the complete conversion of barbituric acid to this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ammonia gas over barbituric acid in a reactor. The reaction is monitored to maintain optimal conditions, and the resulting this compound is collected and purified for further use.

Chemical Reactions Analysis

Alkaline Hydrolysis

Ammonium barbiturate undergoes hydrolysis in alkaline conditions, yielding ammonia, carbon dioxide, and malonate derivatives. This reaction is characteristic of barbituric acid derivatives, where the heterocyclic ring opens under basic conditions .

Reaction Scheme :

C₄H₁₀N₄O₃+2OH−→NH₃+CO₂+CH₂(COO⁻)₂+NH₄⁺+H₂O

Conditions :

-

Temperature: 80–100°C

-

Medium: Aqueous NaOH/KOH

Key Findings : -

Ammonia release is enhanced due to the ammonium ion in the salt .

-

Malonate intermediates can further react to form substituted ureas or amides under controlled pH .

Condensation with Aldehydes

This compound participates in Knoevenagel condensations with aromatic aldehydes, forming arylidene derivatives. This reaction is catalyzed by acidic or ionic liquid catalysts .

Example Reaction :

Ammonium barbiturate+Ar–CHO→Ar–CH=C(CO–NH–CO)–NH–CO+NH₃+H₂O

Conditions :

-

Catalyst: Co₃O₄ nanostructures, ionic liquids (e.g., [TPPHSP]Br)

-

Solvent: Water or ethanol/water mixtures

-

Synthesis of spiro-heterocycles with antimicrobial and anticancer activity .

Multi-Component Reactions (MCRs)

This compound serves as a precursor in MCRs to synthesize pyrimidine and chromene derivatives.

Reactions with Diazonium Salts

This compound couples with diazonium salts to form azo derivatives, a reaction exploited in dye and pharmaceutical synthesis .

Reaction Scheme :

Ammonium barbiturate+Ar–N₂⁺→Ar–N=N–C₄H₇N₃O₃+NH₄⁺

Conditions :

-

pH: 4–6 (weakly acidic)

-

Temperature: 0–5°C

Example : Synthesis of 5-[(3,5-dicarboxyphenyl)azo]-barbituric acid .

pH-Dependent Tautomerism

The barbituric acid core exhibits keto-enol tautomerism, influenced by pH. In this compound:

-

Keto Form : Dominates in acidic conditions (carbonyl groups at C2, C4, C6) .

-

Enol Form : Favored in alkaline media (hydroxyl groups at C2, C4, C6) .

Implications :

Scientific Research Applications

Ammonium barbiturate has several scientific research applications:

Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.

Industry: In industrial settings, this compound is used in the production of other barbiturate compounds and as an intermediate in chemical synthesis.

Mechanism of Action

Ammonium barbiturate exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, which leads to a calming effect on the brain . This mechanism is similar to other barbiturates, which also potentiate the effect of GABA at this receptor.

Comparison with Similar Compounds

Comparison with Similar Barbiturate Compounds

Barbiturates share a core structure of barbituric acid but differ in substituents, which dictate their pharmacokinetics, therapeutic uses, and toxicity. Below is a comparative analysis of ammonium barbiturate and key analogs:

Table 1: Comparative Properties of Barbiturates

Key Findings from Comparative Studies

Receptor Interactions: Most barbiturates (e.g., phenobarbital, thiopental) enhance GABA-A receptor activity, increasing chloride ion influx and neuronal inhibition . This compound’s mechanism diverges, focusing on ion exchange rather than direct receptor modulation .

Therapeutic Efficacy: Phenobarbital: Reduces seizure frequency by 40–60% in epilepsy but causes sedation and dependence . Thiopental: Effective in lowering intracranial pressure (ICP) in traumatic brain injury but risks hypotension (RR = 1.80 for hypotension vs. controls) .

Enzyme Inhibition: Urease Inhibition: Arylidene barbiturates (e.g., compound 1g) exhibit IC₅₀ = 0.033 μM, outperforming hydroxyurea (IC₅₀ = 7.418 μM). DapL Inhibition: Barbiturate derivatives inhibit bacterial DapL (IC₅₀ = 4.7–250 μM), suggesting antimicrobial applications absent in this compound .

Toxicity and Safety: Traditional barbiturates (e.g., phenobarbital) show dose-dependent respiratory depression and high overdose mortality. This compound’s detox role mitigates these risks but lacks long-term safety data .

Biological Activity

Ammonium barbiturate, a derivative of barbituric acid, is a compound that has been studied for its various biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, sedative, and enzyme inhibition effects, supported by relevant case studies and research findings.

Overview of Barbiturates

Barbiturates, including this compound, are a class of drugs that act as central nervous system depressants. They are primarily known for their sedative and hypnotic properties, historically used in the treatment of anxiety, insomnia, and seizures. Despite the rise of benzodiazepines, barbiturates remain significant in medicinal chemistry due to their diverse biological activities.

1. Sedative and Hypnotic Effects

Barbiturates exert their sedative effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. They enhance GABA's inhibitory action, leading to decreased neuronal excitability. This mechanism is crucial for their use in anesthesia and the management of sleep disorders. Research indicates that this compound binds to distinct sites on the GABA_A receptor, which enhances chloride ion influx and results in hyperpolarization of neurons .

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various barbiturate derivatives. For example, arylidene barbiturates have shown significant antibacterial activity influenced by structural modifications such as the presence of hydroxyl groups in specific positions on the aryl chain. These modifications enhance the compounds' efficacy against a range of bacterial strains .

Table 1: Antibacterial Activity of Selected Barbiturate Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |

|---|---|---|

| Arylidene Barbiturate A | 12 µg/mL | Staphylococcus aureus |

| Arylidene Barbiturate B | 25 µg/mL | Escherichia coli |

| Hydroxy-substituted Barbiturate C | 8 µg/mL | Pseudomonas aeruginosa |

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that certain derivatives can inhibit enzymes such as xanthine oxidase and α-glucosidase, which are relevant in conditions like gout and diabetes . The inhibitory effects are often linked to specific structural features within the barbiturate framework.

Table 2: Enzyme Inhibition Potency of Barbiturate Derivatives

| Compound Name | IC50 (µM) | Enzyme Target |

|---|---|---|

| Compound D | 24.3 | Xanthine Oxidase |

| Compound E | 27.9 | Xanthine Oxidase |

| Compound F | 101.8 | α-Glucosidase |

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various arylidene barbiturates demonstrated that compounds with hydroxyl groups at the ortho position exhibited enhanced antibacterial activity against Gram-positive bacteria. The research concluded that structural modifications could significantly influence antimicrobial efficacy .

Case Study 2: Sedative Properties

In clinical settings, this compound has been utilized for its sedative effects during surgical procedures. Its rapid onset and short duration make it suitable for induction anesthesia. However, careful monitoring is required due to its narrow therapeutic index and potential for respiratory depression .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the binding affinities of ammonium barbiturate with synthetic receptors?

Binding affinities can be assessed using titration calorimetry, NMR spectroscopy, or fluorescence quenching to measure stoichiometry and thermodynamic parameters. Rigid vs. flexible ligand designs should be compared to evaluate pre-organization effects. Computational methods like DFT can model interactions and validate experimental data, ensuring correlation between theoretical and empirical results .

Q. What methodologies are used to study barbiturate-cyclodextrin interactions?

Solubility analysis and circular dichroism (CD) spectroscopy quantify complexation. Solubility enhancements indicate inclusion complex formation, while extrinsic Cotton effects in CD spectra confirm structural changes. Formation constants (1:1) derived from both methods rank interaction strengths (e.g., phenobarbital > pentobarbital) .

Q. How should pharmacokinetic (PK) studies be designed for barbiturate overdose scenarios?

Use non-linear regression models (e.g., Farmfit software) to analyze blood/perfusate concentration-time data. Account for dose-dependent clearance at toxic levels and validate models with in vitro metabolic assays. PK parameters (A, τ) should be calculated to predict elimination half-lives and optimize detoxification strategies .

Q. What experimental models evaluate barbiturate-induced mitochondrial dysfunction in neurons?

Cortical neuron cultures exposed to NMDA receptor agonists (e.g., glutamate) can be combined with barbiturates (100–300 μM). Mitochondrial depolarization is measured via rhodamine-123 fluorescence under quenching conditions. ATP synthase reversal (using oligomycin) confirms electron transport chain inhibition .

Advanced Research Questions

Q. How can structural modifications resolve steric conflicts in barbiturate-lectin binding?

Introduce oligosaccharide spacers between the barbiturate ring and carbohydrate moiety to reduce steric hindrance (e.g., C-glycosyl barbiturates). Thermodynamic profiling (enthalpy-driven interactions) and manual docking simulations (PDB structures) validate conformational adjustments. For example, benzyl groups enhance affinity via CH-π interactions in LecA .

Q. What explains contradictory outcomes in barbiturate neuroprotection studies (e.g., TBI vs. hypoxia)?

Neuroprotection depends on context: metabolic depression prolongs survival in hypoxia models but exacerbates excitotoxicity in TBI due to NMDA receptor overactivation. Dose and timing are critical; low doses may suppress ICP, while high doses induce mitochondrial depolarization. Experimental models must differentiate acute vs. delayed effects .

Q. How do barbiturates modulate GABA-BZ receptor coupling, and how is stereospecificity assessed?

Radioligand binding assays (e.g., [³H]diazepam displacement) with enantiomeric barbiturates (e.g., N1-methylbarbiturates) reveal stereospecific enhancement. Anion dependency (Cl⁻, Br⁻) and picrotoxinin competition further characterize receptor-ionophore interactions. Electrophysiological recordings validate functional coupling .

Q. What criteria define optimal barbiturate coma monitoring in refractory intracranial hypertension?

Bispectral Index (BIS) ranges (6–15) correlate with EEG burst-suppression patterns. Daily EEG validation ensures cortical silence (suppression ratio >60%). Adjust infusion rates based on BIS deviations: increase if >15 (under-suppression) or decrease if <6 (over-suppression) .

Q. How can clinical trials address barbiturate-induced hypotension in TBI patients?

Stratify patients by baseline blood pressure and use continuous hemodynamic monitoring. Incorporate vasopressor protocols to maintain cerebral perfusion pressure (>60 mmHg). Meta-analyses suggest a 1.8-fold hypotension risk; power calculations should account for this adverse effect .

Q. What systematic approaches validate enhanced elimination methods in barbiturate poisoning?

Follow EXTRIP guidelines: prioritize hemodialysis for long-acting barbiturates (e.g., phenobarbital) with coma/shock. Use activated charcoal concurrently. Pharmacokinetic efficiency (clearance >150 mL/min) and clinical endpoints (coma duration) should be tracked. Avoid alkalinization for short-acting variants .

Q. Methodological Notes

- Data Contradictions : Address conflicting neuroprotection outcomes by standardizing models (e.g., global hypoxia vs. focal ischemia) and controlling for barbiturate half-life .

- Toxicology Research : Combine in silico PK/PD models with ex vivo organ perfusion systems to simulate overdose kinetics .

- Structural Analysis : Pair X-ray crystallography with isothermal titration calorimetry (ITC) to correlate binding affinity with conformational changes .

Properties

CAS No. |

67008-01-9 |

|---|---|

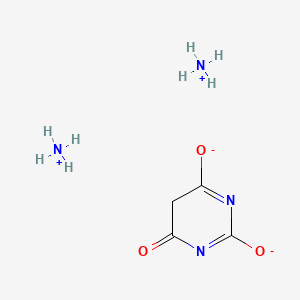

Molecular Formula |

C4H10N4O3 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

diazanium;6-oxo-5H-pyrimidine-2,4-diolate |

InChI |

InChI=1S/C4H4N2O3.2H3N/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H3 |

InChI Key |

XNDLCVVPLCWBGH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC(=NC1=O)[O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.